3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Description
The exact mass of the compound N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-nitrobenzamide is 349.07324176 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c16-24(22,23)14-6-4-11(5-7-14)8-9-17-15(19)12-2-1-3-13(10-12)18(20)21/h1-7,10H,8-9H2,(H,17,19)(H2,16,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNORYVRKXBDIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Benzamide and Sulfonamide Scaffolds in Modern Medicinal Chemistry
The benzamide (B126) and sulfonamide moieties are privileged scaffolds in drug discovery, each contributing to a wide array of approved therapeutic agents. Their combination in a single molecule, as seen in 3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, suggests a synergistic potential for biological activity.
Benzamide Scaffold: Benzamide derivatives are known to exhibit a diverse range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. researchgate.netnih.gov This versatility has led to the development of numerous benzamide-containing drugs. For instance, some N-phenylbenzamide derivatives have shown potential as therapeutic agents for a variety of conditions, and their combination with sulfonamide moieties has been explored for creating potent anti-cancer agents. researchgate.net
Sulfonamide Scaffold: The sulfonamide group is a cornerstone of medicinal chemistry, famously associated with the first generation of antimicrobial "sulfa drugs." semanticscholar.orgnih.gov Beyond their antibacterial action, sulfonamides are integral to drugs for treating a multitude of diseases, acting as diuretics, hypoglycemics, and anti-inflammatory agents. nih.gov Their ability to inhibit enzymes like carbonic anhydrase has been a particularly fruitful area of research. nih.gov
The integration of these two pharmacologically significant scaffolds into a single molecular entity is a common strategy in drug design, aiming to create hybrid molecules with enhanced or novel biological activities.
Rationale for Investigating 3 Nitro N 2 4 Sulfamoylphenyl Ethyl Benzamide and Its Analogues
The specific arrangement of the benzamide (B126), sulfonamide, and nitro groups in 3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide provides a clear rationale for its investigation in several key therapeutic areas. The presence of the nitro group, a strong electron-withdrawing group, is known to modulate the physicochemical properties of a molecule and can enhance its biological activity. mdpi.com Nitroaromatic compounds have been investigated for their antimicrobial and anticancer properties. encyclopedia.pub
Overview of Key Research Areas Pertaining to the Chemical Compound
Historical Evolution of Synthetic Routes to Related Benzamide-Sulfonamide Hybrids
The history of synthesizing molecules containing the sulfonamide group is rich, dating back to the discovery of Prontosil in the 1930s. researchgate.netopenaccesspub.org This discovery heralded the era of antibacterial sulfa drugs and established foundational synthetic techniques. researchgate.netresearchgate.net The core of early sulfonamide synthesis was the reaction of an arylsulfonyl chloride with ammonia (B1221849) or a primary or secondary amine to form the sulfonamide bond. This fundamental reaction remains a cornerstone of modern synthetic chemistry for this class of compounds. researchgate.net
Similarly, the formation of the benzamide linkage has long been achieved through the acylation of amines. The Schotten-Baumann reaction, which typically involves reacting an amine with an acyl chloride under basic conditions, has been a standard method for over a century. mdpi.com
The evolution of synthesizing hybrids that contain both of these functionalities saw the convergence of these two classical transformations. Early approaches would involve the multi-step, sequential formation of the sulfonamide and benzamide moieties. As synthetic methodology advanced, more efficient one-pot procedures and the use of various coupling agents became more common, although the fundamental disconnections in retrosynthetic analysis often remain the same. The development of protecting group strategies also became crucial for selectively reacting different functional groups within a single molecule, especially in hybrids with multiple reactive sites. sci-hub.se
Contemporary Methodologies for the Synthesis of this compound
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of this compound identifies the amide bond as the most logical point for the primary disconnection. This cleavage simplifies the target molecule into two key synthons: 3-nitrobenzoic acid or its activated form (like 3-nitrobenzoyl chloride) and the crucial intermediate, 4-(2-aminoethyl)benzenesulfonamide (B156865).
Detailed Synthetic Pathways and Reaction Conditions
The forward synthesis, based on the retrosynthetic analysis, involves the initial construction of the key amine intermediate, followed by its coupling with the nitro-substituted benzoic acid derivative.
The synthesis of the 4-(2-aminoethyl)benzenesulfonamide intermediate is a well-documented process that typically begins with β-phenethylamine. google.com The process involves a sequence of protection, functionalization, and deprotection steps.
N-Acetylation: The primary amine of β-phenethylamine is first protected, commonly as an acetamide, to prevent it from reacting in the subsequent chlorosulfonation step. This is typically achieved by reacting β-phenethylamine with acetic anhydride (B1165640) or acetic acid. google.com
Chlorosulfonation: The N-acetylated intermediate undergoes electrophilic aromatic substitution with chlorosulfonic acid. This introduces a chlorosulfonyl group (-SO₂Cl) onto the phenyl ring, predominantly at the para position due to the ortho-para directing effect of the ethylamino group. google.comresearchgate.net
Amination (Ammonolysis): The resulting sulfonyl chloride is then converted to the sulfonamide by reacting it with aqueous ammonia. The ammonia displaces the chloride to form the -SO₂NH₂ group. google.comchemicalbook.comchemicalbook.com
Hydrolysis (Deacetylation): Finally, the acetyl protecting group is removed by acid hydrolysis to reveal the primary amine of the ethyl linker, yielding the desired intermediate, 4-(2-aminoethyl)benzenesulfonamide. google.comchemicalbook.com
Table 1: Synthetic Steps for 4-(2-aminoethyl)benzenesulfonamide
| Step | Reaction | Key Reagents | Typical Solvents |
| 1 | N-Acetylation | Acetic Anhydride or Acetic Acid | None or Dichloromethane |
| 2 | Chlorosulfonation | Chlorosulfonic Acid (HSO₃Cl) | Chloroform, Dichloromethane |
| 3 | Amination | Concentrated Ammonia (NH₃) | Acetone, Water |
| 4 | Hydrolysis | Hydrochloric Acid (HCl) | Water |
With the 4-(2-aminoethyl)benzenesulfonamide intermediate in hand, the final step is the formation of the benzamide bond. This is an acylation reaction where the primary amine of the ethyl linker acts as a nucleophile, attacking the carbonyl carbon of an activated 3-nitrobenzoic acid derivative. mdpi.com
The most common and efficient method is to use 3-nitrobenzoyl chloride as the acylating agent. The reaction is typically carried out in an aprotic solvent such as dichloromethane, and a base like triethylamine (B128534) or pyridine (B92270) is added to neutralize the hydrochloric acid byproduct that is formed during the reaction. mdpi.com This straightforward coupling reaction provides the target molecule, this compound, in good yield.
Table 2: Final Amide Coupling Reaction
| Reactant 1 | Reactant 2 | Key Reagents/Catalysts | Typical Solvents |
| 4-(2-aminoethyl)benzenesulfonamide | 3-nitrobenzoyl chloride | Triethylamine or Pyridine | Dichloromethane (DCM), Toluene |
In the described synthetic pathway, the nitro group is introduced as part of one of the primary building blocks, 3-nitrobenzoic acid. This approach is highly efficient as it avoids a separate nitration step on a more complex intermediate, which could lead to issues with regioselectivity and side reactions.
The key reagent, 3-nitrobenzoyl chloride, is readily prepared from 3-nitrobenzoic acid. The conversion is a standard procedure in organic synthesis, typically accomplished by refluxing the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The excess chlorinating agent is then removed under reduced pressure to yield the reactive acyl chloride, which can often be used in the subsequent acylation step without further purification.
The presence of the nitro group on the benzamide moiety offers opportunities for further derivatization. For instance, the nitro group can be readily reduced to an amino group, which can then be subjected to a wide range of further chemical transformations, allowing for the synthesis of a diverse library of analogues from a common intermediate.
Table 3: Preparation of 3-nitrobenzoyl chloride
| Starting Material | Reagent | Conditions | Product |
| 3-nitrobenzoic acid | Thionyl chloride (SOCl₂) | Reflux | 3-nitrobenzoyl chloride |
Design Principles and Synthesis of Structural Analogues and Derivatives
The design and synthesis of structural analogues of this compound are guided by the principles of medicinal chemistry, aiming to explore the structure-activity relationships (SAR) and optimize the compound's properties. This involves systematic modifications of the three key substructures: the benzamide moiety, the sulfamoylphenyl group, and the ethyl linker.
Strategies for Modifying the Benzamide Substructure
The benzamide core offers several avenues for modification. The position and nature of substituents on the phenyl ring can be varied to probe electronic and steric effects. For instance, moving the nitro group to the 2- or 4-position would alter the electronic properties and the spatial arrangement of the molecule. The nitro group itself can be replaced by other electron-withdrawing or electron-donating groups, such as cyano, halogen, or methoxy (B1213986) groups, to systematically tune the electronic character of the benzamide ring. Bioisosteric replacement of the amide bond with functionalities like esters, thioamides, or sulfonamides can also be explored to modulate the compound's stability and hydrogen bonding capabilities. sci-hub.senih.gov
Impact of Nitro Group Position and Reduction Products (e.g., amino derivatives)
The position of the nitro group on the benzamide ring has a significant influence on the molecule's electronic properties and its potential interactions with biological targets. The 3-nitro substitution pattern, as in the parent compound, provides a specific electronic distribution that differs from the 2-nitro or 4-nitro isomers.
A crucial derivatization strategy involves the reduction of the nitro group to an amino group, yielding the corresponding 3-amino-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. This transformation dramatically alters the electronic and physicochemical properties of the benzamide moiety, converting an electron-withdrawing group into an electron-donating and basic group. The resulting amino derivative can serve as a handle for further functionalization, such as acylation or alkylation, to introduce a wide range of new functionalities. The comparison of the biological activities of the nitro and amino derivatives can provide valuable insights into the role of this functional group in molecular recognition. nih.govnih.gov
Innovations in Green Chemistry for Sustainable Synthesis of Analogues
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds and their analogues to minimize environmental impact. For the synthesis of analogues of this compound, several green chemistry approaches can be envisioned.
The use of greener solvents is a key aspect. Water, deep eutectic solvents (DESs), and bio-based solvents are being explored as alternatives to traditional volatile organic compounds (VOCs). acs.orgresearchgate.netnih.gov For the reduction of the nitro group, catalytic transfer hydrogenation using formic acid or its salts as a hydrogen source with a heterogeneous catalyst like palladium on carbon (Pd/C) offers a safer and more sustainable alternative to traditional reducing agents. rsc.orgrsc.org
Flow chemistry is another innovative technology that aligns with the principles of green chemistry. Conducting reactions in continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability. The synthesis of sulfonamides and other amide-containing compounds has been successfully demonstrated using flow chemistry, often leading to higher yields and purities in shorter reaction times. acs.orgacs.orgnih.gov
Enzyme-catalyzed reactions are also gaining prominence in green synthesis. Enzymes can offer high selectivity and operate under mild reaction conditions, reducing the need for protecting groups and harsh reagents. Lipases, for example, can be used for the synthesis of amides under environmentally benign conditions.
Table 2: Green Chemistry Approaches for Analogue Synthesis
| Green Chemistry Approach | Application | Advantages |
| Use of Green Solvents | Replacing traditional VOCs with water, DESs, or bio-based solvents. acs.orgresearchgate.netnih.gov | Reduced environmental impact, improved safety, and potential for easier product isolation. |
| Catalytic Transfer Hydrogenation | Reduction of the nitro group to an amino group using a hydrogen donor and a heterogeneous catalyst. rsc.orgrsc.org | Avoids the use of hazardous reducing agents, easier catalyst recovery and recycling. |
| Flow Chemistry | Continuous synthesis of benzamide and sulfonamide analogues. acs.orgacs.orgnih.gov | Enhanced safety, better process control, improved scalability, and potential for higher yields. |
| Biocatalysis | Enzyme-catalyzed synthesis of amide bonds. | High selectivity, mild reaction conditions, reduced waste, and use of renewable catalysts. |
Modulation of Ion Channels and Receptors (e.g., Kir6.2/SUR1 K(ATP) Channels)
The sulfamoyl group is structurally related to the sulfonylurea class of compounds, which are well-known modulators of ATP-sensitive potassium (K(ATP)) channels. These channels are hetero-octameric complexes formed by four pore-forming inward-rectifier potassium channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B).
Sulfonylureas, such as glibenclamide, typically inhibit K(ATP) channels by binding to the SUR subunit. The pancreatic K(ATP) channel, composed of Kir6.2 and SUR1, is a primary target for sulfonylurea drugs used in the treatment of type 2 diabetes. Given the structural similarity, it is plausible that this compound could interact with the SUR subunit of K(ATP) channels. However, the specific effect—whether inhibitory or activating—and the selectivity for different SUR isoforms would depend on the precise nature of the interaction, for which no direct experimental evidence is currently available.
Cellular Pathway Modulation and Biological Responses
The chemical motifs within this compound suggest potential for modulating key cellular pathways, particularly those related to cell survival and proliferation.
Both the nitrobenzamide and sulfonamide moieties have been independently associated with anticancer activity, including the induction of apoptosis (programmed cell death).
Carbonic Anhydrase Inhibition: Inhibition of tumor-associated CA isoforms IX and XII by the sulfonamide group can lead to a decrease in the pH of the intracellular space and an increase in the extracellular pH of the tumor microenvironment. This disruption of pH regulation can interfere with cancer cell metabolism and proliferation, ultimately triggering apoptotic pathways.
Nitrobenzamide Moiety: Numerous studies have demonstrated that nitro-substituted aromatic compounds, including benzamides, can exhibit antiproliferative and pro-apoptotic effects. The mechanism often involves inducing cell cycle arrest and activating intrinsic apoptotic pathways, characterized by the activation of caspases and cleavage of poly-(ADP-ribose)polymerase (PARP). The position of the nitro group can significantly influence the potency of this effect.
Therefore, it is highly probable that this compound could induce apoptosis in various cancer cell lines, potentially through a dual mechanism involving both CA inhibition and direct pro-apoptotic signaling mediated by the nitrobenzamide structure.
Effects on Cellular Proliferation and Cell Cycle Progression
Research into N-substituted benzamides, a class of compounds structurally related to this compound, has revealed significant effects on cell cycle regulation. Studies utilizing the structural analogue 3-chloroprocainamide (3CPA) have demonstrated the induction of a distinct cell cycle block at the G2/M phase in both murine 70Z/3 pre-B cells and the human promyelocytic cancer cell line HL60. nih.gov This arrest of the cell cycle is a critical event that occurs prior to the onset of apoptosis, or programmed cell death. nih.gov
The G2/M block has been shown to be an independent event that precedes apoptosis, as the arrest is still observed in the presence of broad-spectrum caspase inhibitors that block the apoptotic process. nih.gov Furthermore, the cell cycle arrest is not contingent on the activation of the p53 tumor suppressor protein. nih.gov This was confirmed by observing the G2/M block in p53-deficient HL60 cells following exposure to the compound. nih.gov The induction of cell cycle arrest, therefore, represents a primary cellular response to this class of N-substituted benzamides.
| Effect | Cell Phase | Key Finding | p53-Dependence | Reference |
|---|---|---|---|---|
| Cell Cycle Arrest | G2/M Phase | The compound induces a distinct block in the G2/M phase, halting cell proliferation. | Independent | nih.gov |
| Timing of Arrest | Pre-Apoptotic | Cell cycle arrest is an early event that occurs prior to the induction of apoptosis. | Independent | nih.gov |
Investigation of Specific Signaling Cascades and Gene Expression
The molecular mechanism underlying the pro-apoptotic activity of N-substituted benzamides similar to this compound involves the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov A key initiating event in this cascade is the release of cytochrome c from the mitochondria into the cytosol. nih.gov
Once in the cytosol, cytochrome c participates in the activation of initiator caspases. Specifically, studies with the analogue 3-chloroprocainamide (3CPA) have identified caspase-9 as the primary initiator caspase involved in the apoptotic pathway triggered by these compounds. nih.gov The activation of caspase-9 subsequently leads to the activation of downstream executioner caspases, culminating in the systematic dismantling of the cell. The critical role of caspase-9 is supported by findings that a caspase-9 inhibitor could effectively block the induced apoptosis. nih.gov
The involvement of the mitochondrial pathway is further substantiated by the role of the Bcl-2 family of proteins. Overexpression of the anti-apoptotic protein Bcl-2 in 70Z/3 cells was shown to inhibit the apoptosis induced by the N-substituted benzamide. nih.gov This indicates that the compound's pro-apoptotic effects are regulated by the balance of pro- and anti-apoptotic members of the Bcl-2 family. While the p53 protein was induced in 70Z/3 cells by the compound, the apoptotic mechanism itself was not dependent on p53 activation. nih.gov Additionally, some N-substituted benzamides have been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor kappa B (NFκB). nih.gov
| Signaling Event | Description | Key Protein/Molecule | Reference |
|---|---|---|---|
| Mitochondrial Permeabilization | Release of pro-apoptotic factors from the mitochondria into the cytosol. | Cytochrome c | nih.gov |
| Initiator Caspase Activation | Activation of the primary caspase that initiates the apoptotic cascade. | Caspase-9 | nih.gov |
| Regulation | The process is regulated by anti-apoptotic proteins. | Bcl-2 | nih.gov |
| Transcription Factor Inhibition | Inhibition of a key inflammatory signaling pathway. | NFκB | nih.gov |
Antimicrobial Mechanisms in Bacterial Systems
Benzamide derivatives, especially those containing nitroaromatic moieties, are a class of compounds recognized for their antimicrobial properties. encyclopedia.pubnanobioletters.comctppc.org The mechanism of action for nitroaromatic antibiotics is generally dependent on the chemical properties of the nitro group (NO2). encyclopedia.pubnih.gov This group is strongly electron-withdrawing, which facilitates its interaction with biological molecules and its role in the compound's antimicrobial function. encyclopedia.pub
The prevailing mechanism for nitroaromatic antimicrobial agents involves their function as prodrugs that require intracellular activation. nih.gov This activation occurs through the reduction of the nitro group within the bacterial cell. nih.gov Many pathogenic bacteria thrive in anaerobic or microaerophilic environments that possess a low redox potential, which is conducive to the reduction of the nitro group to generate highly reactive intermediates. nih.gov
These intermediates, such as the radical anion, are cytotoxic and can damage critical cellular components, including DNA, proteins, and lipids, leading to bacterial cell death. nih.gov The selective toxicity of these compounds against bacteria, particularly anaerobes, relies on the ability of these microorganisms to reduce the nitro group, a process less efficient in aerobic host cells. nih.gov This targeted activation makes nitroaromatic compounds effective against a range of bacterial pathogens. encyclopedia.pubnih.gov
| Phase | Description | Key Process | Reference |
|---|---|---|---|
| 1. Cellular Uptake | The compound enters the bacterial cell. | Passive Diffusion | nih.gov |
| 2. Reductive Activation | The nitro group is reduced by bacterial enzymes (e.g., nitroreductases). | Generation of reactive intermediates/radical anions | nih.gov |
| 3. Cytotoxicity | The reactive intermediates cause widespread damage to cellular macromolecules. | DNA damage, protein dysfunction | nih.gov |
| 4. Cell Death | Accumulated cellular damage leads to the death of the bacterium. | Bactericidal effect | nih.gov |
Structure Activity Relationship Sar Studies of 3 Nitro N 2 4 Sulfamoylphenyl Ethyl Benzamide Derivatives
Identification of Pharmacophoric Elements Critical for Biological Activity
Pharmacophore modeling identifies the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target. For the 3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide scaffold, several key pharmacophoric elements can be identified based on its structural components and by analogy with other benzamide (B126) and sulfonamide inhibitors. researchgate.netnih.gov
A putative pharmacophore model for this class of compounds would likely include:
Two Aromatic Rings: These rings can engage in crucial π-π stacking or hydrophobic interactions within the target's binding site. nih.gov
Hydrogen Bond Acceptors (HBA): The oxygen atoms of the 3-nitro group and the amide carbonyl are potent hydrogen bond acceptors. The sulfonyl (-SO2) group also contains two HBA features. nih.govnih.gov
Hydrogen Bond Donors (HBD): The amide N-H group and the two N-H protons of the unsubstituted sulfonamide group serve as critical hydrogen bond donors. nih.govnih.gov
These features, distributed in a specific three-dimensional arrangement, are considered essential for molecular recognition and binding to the biological target. A five-point pharmacophore model, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, has been successfully developed for other series of benzamide derivatives, underscoring the importance of these features. researchgate.net The sulfonamide moiety is a well-established pharmacophore in its own right, known for its strong hydrogen bonding capabilities and its ability to coordinate with metal ions (like zinc in metalloenzymes) present in the active sites of many enzymes. researchgate.netacs.org
**4.2. Systematic Analysis of Substituent Effects on Potency and Selectivity
The 3-nitro-benzamide ring is a critical component where modifications can significantly impact electronic properties, binding affinity, and selectivity.
The nitro group at the 3-position is a strong electron-withdrawing group, influencing the electron density of the entire benzamide system through both inductive and resonance effects. nih.govnih.gov Studies on various classes of nitroaromatic compounds have shown that the position of the nitro group is often crucial for biological activity. For certain benzamide series, substitution at the meta-position (position 3) has been found to confer significantly higher potency compared to ortho- or para-substituents. nih.gov This suggests that the electronic modulation and specific spatial orientation provided by the 3-nitro group are optimal for target interaction.
Systematic replacement of the 3-nitro group with other substituents can be used to probe the electronic and steric requirements at this position. For instance, replacing it with other electron-withdrawing groups (e.g., -CN, -CF3) or electron-donating groups (e.g., -OCH3, -CH3) would clarify the importance of the electronic effect. Furthermore, introducing substituents at other positions on the ring (e.g., positions 2, 4, 5, or 6) can explore steric tolerance and identify potential new interaction points within the binding pocket. nih.gov
Table 1: Predicted Effects of Substitutions on the 3-Nitro-Benzamide Ring
| Position | Substituent Type | Predicted Effect on Activity | Rationale |
| 3 | Bioisostere for -NO₂ (e.g., -CN) | Potentially retained or altered | Probes the necessity of the specific electronic and steric profile of the nitro group. |
| 3 | Electron-donating group (e.g., -NH₂) | Likely decreased | Would drastically alter the electronic nature compared to the electron-withdrawing nitro group. quora.com |
| 4 | Halogen (e.g., -Cl, -F) | Potentially increased | Can introduce new halogen bonding interactions and alter lipophilicity. |
| 2 or 6 | Bulky group (e.g., -isopropyl) | Likely decreased | May cause steric hindrance, preventing optimal binding conformation. nih.gov |
The ethyl linker connecting the benzamide and sulfamoylphenyl moieties provides conformational flexibility, allowing the two aromatic rings to adopt an optimal spatial orientation for binding. acs.org Modifications to this linker can have a profound impact on activity by altering this flexibility and the distance between the key pharmacophoric groups.
Strategies for modifying the linker include:
Altering Length and Flexibility: Shortening (methyl) or lengthening (propyl) the linker chain can determine the optimal distance between the aromatic rings. Introducing rigidity, for example by incorporating a double bond (ethenyl) or a cyclopropyl (B3062369) ring, can lock the molecule into a more favorable, lower-entropy conformation for binding, potentially increasing potency. acs.org
Introducing Heteroatoms: Replacing a methylene (B1212753) (-CH₂-) unit with an oxygen (ether) or nitrogen (amine) could introduce new hydrogen bonding capabilities and alter the linker's polarity and metabolic stability.
Bioisosteric Replacement: The entire linker could be replaced with other chemical groups that maintain a similar spatial arrangement. researchgate.net For example, an amide or a silicon atom could serve as a bioisostere for the ethyl group, potentially improving properties like metabolic stability or binding affinity. tandfonline.comnih.gov
Table 2: Potential Bioisosteric Replacements for the Ethyl Linker
| Original Linker | Bioisosteric Replacement | Potential Advantages |
| -CH₂-CH₂- | -C(CH₃)₂- | Increased rigidity, potential for hydrophobic interactions. |
| -CH₂-CH₂- | -CH=CH- (cis or trans) | Constrained conformation, altered electronic properties. |
| -CH₂-CH₂- | Cyclopropyl | Rigid scaffold, defined spatial orientation. acs.org |
| -CH₂-CH₂- | -O-CH₂- | Increased polarity, potential H-bond acceptor. |
The 4-sulfamoylphenyl group is a cornerstone of the molecule's activity, with the sulfonamide (-SO₂NH₂) group being a key interacting element. researchgate.net SAR studies for classical sulfonamides have established several important principles. youtube.com
The primary, unsubstituted sulfonamide is often critical for activity, as its N-H protons act as hydrogen bond donors to engage with key residues in the target's active site. youtube.com Replacing one or both of these protons (N-alkylation or N-arylation) can drastically alter or abolish activity, depending on the specific target. However, in some cases, substitution can lead to enhanced selectivity for a particular enzyme isoform or improve pharmacokinetic properties. openaccesspub.org
Substituents on the phenyl ring itself can also modulate activity. Introducing small electron-withdrawing groups, such as halogens, at the ortho- or meta-positions relative to the sulfonamide group can influence the pKa of the sulfonamide and introduce new binding interactions.
Table 3: Predicted Effects of Derivatization of the 4-Sulfamoylphenyl Moiety
| Modification Location | Modification Type | Predicted Effect on Activity | Rationale |
| Sulfonamide Nitrogen | N-methylation (-SO₂NHCH₃) | Potentially decreased or altered | Removes one H-bond donor, increases lipophilicity. |
| Sulfonamide Nitrogen | N,N-dimethylation (-SO₂N(CH₃)₂) | Likely decreased or abolished | Removes both H-bond donors, introduces steric bulk. |
| Phenyl Ring (position 3) | Introduction of -Cl | Potentially increased | Alters electronics of the ring and sulfonamide pKa; potential for new interactions. |
| Phenyl Ring (position 2) | Introduction of -CH₃ | Potentially decreased | May cause steric clash and disrupt binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. archivepp.com This approach is invaluable for predicting the potency of novel, unsynthesized derivatives and for gaining a deeper understanding of the physicochemical properties that drive activity.
The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for each compound in a dataset. nih.gov These descriptors quantify various aspects of the molecular structure. For benzamide and sulfonamide derivatives, several classes of descriptors have proven to be important. nih.govresearchgate.net
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include atomic charges, dipole moment, and quantum chemical parameters like the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO). Electrophilicity has also been shown to be a key descriptor for some sulfonamide series. ekb.eg
Steric Descriptors: These relate to the size and shape of the molecule. Common steric descriptors include molecular weight, van der Waals volume, and molar refractivity. nih.gov
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is critical for membrane permeability and hydrophobic interactions. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP). ijarse.com
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular size, shape, and degree of branching.
Once descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build the QSAR model. archivepp.comnih.gov A crucial step is variable selection, often performed using techniques like genetic algorithms (GA), to identify the subset of descriptors that best correlates with biological activity while avoiding overfitting. researchgate.net The resulting model is then rigorously validated using internal (e.g., leave-one-out cross-validation, Q²) and external validation (predicting the activity of a test set of compounds not used in model generation) to ensure its statistical significance and predictive power. researchgate.netnih.gov
Table 4: Common Molecular Descriptors Used in QSAR for Related Compounds
| Descriptor Class | Specific Descriptor Example | Information Encoded |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, ability to cross cell membranes. ijarse.com |
| Electronic | Electrophilicity Index (ω) | Electron-accepting capability. ekb.eg |
| Electronic | Atomic Charges | Distribution of electrons, potential for electrostatic interactions. |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. nih.gov |
| Topological | Wiener Index | Molecular branching and compactness. |
| 3D-QSAR Field | CoMFA/CoMSIA Fields | 3D steric, electrostatic, and hydrophobic fields. peerj.com |
Validation of QSAR Models and Lead Optimization Strategies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. The success of any QSAR model is contingent upon its statistical robustness and its ability to accurately predict the activity of new, untested compounds. wikipedia.org Therefore, rigorous validation is a critical step before a QSAR model can be reliably used for lead optimization.
Validation of QSAR Models
The validation process for QSAR models developed for this compound derivatives would involve several key strategies to ensure their reliability and predictive power. basicmedicalkey.com These validation methods are broadly categorized into internal and external validation. nih.gov
Internal Validation: This method assesses the stability and robustness of the QSAR model using the initial dataset from which it was generated. basicmedicalkey.com A common technique is cross-validation, where the dataset is repeatedly partitioned into training and test sets. The model is built on the training set and then used to predict the activities of the compounds in the test set. A high cross-validated correlation coefficient (q²) indicates a robust model.
External Validation: This is considered the most stringent test of a QSAR model's predictive capability. nih.gov It involves using the model to predict the biological activity of an external set of compounds that were not used in the model's development. A high predictive correlation coefficient (r²_pred) for the external set provides strong evidence of the model's utility. nih.gov
To illustrate the statistical parameters often used in QSAR model validation, a hypothetical validation summary for a QSAR model on a series of benzamide derivatives is presented in Table 1.
Table 1: Hypothetical QSAR Model Validation Statistics
| Parameter | Value | Description |
|---|---|---|
| r² | 0.85 | The coefficient of determination for the training set, indicating a good fit of the model to the data. |
| q² | 0.75 | The cross-validated correlation coefficient, suggesting good internal predictive ability. |
| r²_pred | 0.82 | The predictive correlation coefficient for the external test set, indicating strong external predictive power. |
Lead Optimization Strategies
Once a QSAR model has been rigorously validated, it becomes a powerful tool in the lead optimization phase of drug discovery. patsnap.comdanaher.com The goal of lead optimization is to modify the structure of a promising lead compound, such as a derivative of this compound, to enhance its desired properties while minimizing undesirable ones. patsnap.combiobide.comcriver.com
Several strategies can be employed for the lead optimization of these benzamide derivatives, guided by the insights from SAR and QSAR studies:
Bioisosteric Replacement: This strategy involves substituting a functional group in the lead molecule with another group that has similar physical or chemical properties. For instance, the nitro group on the benzamide ring could be replaced with other electron-withdrawing groups to modulate electronic properties and potentially improve activity or reduce toxicity.
Functional Group Modification: The sulfamoylphenyl moiety is crucial for the molecule's properties. Modifications to the sulfonamide group, such as N-alkylation or N-arylation, could influence solubility, protein binding, and pharmacokinetic profiles. researchgate.net SAR studies on related sulfamoyl benzamidothiazoles have shown that modifications at different sites of the molecule can lead to more potent compounds. nih.gov
Scaffold Hopping: This involves making significant changes to the core structure of the molecule while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.
Structure-Based Drug Design: If the biological target of this compound is known and its three-dimensional structure is available, structure-based design techniques can be employed. This allows for the rational design of modifications that enhance the binding affinity and selectivity of the compound for its target.
Conformational Analysis and its Influence on SAR
The three-dimensional shape, or conformation, of a molecule plays a pivotal role in its interaction with biological targets. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.com For flexible molecules like this compound, understanding the preferred conformations is essential for a comprehensive understanding of its SAR.
The biological activity of a compound is often dependent on its ability to adopt a specific conformation, known as the "bioactive conformation," which allows it to bind effectively to its target receptor or enzyme. nih.gov The ethyl linker in this compound provides significant conformational flexibility, allowing the benzamide and sulfamoylphenyl rings to adopt various spatial orientations relative to each other.
The influence of conformational analysis on the SAR of this compound class can be considered from several perspectives:
Identification of the Bioactive Conformation: Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to determine the energetically favorable conformations of a molecule. By comparing the preferred conformations of active and inactive analogs, it may be possible to deduce the bioactive conformation.
Conformational Restriction: If the bioactive conformation is known or hypothesized, medicinal chemists can design new analogs with reduced conformational flexibility. This can be achieved by introducing rigid structural elements, such as rings or double bonds, into the molecule. Conformationally restricted analogs that are highly active can provide strong evidence for the hypothesized bioactive conformation and may exhibit improved potency and selectivity.
Impact on Physicochemical Properties: The conformation of a molecule can influence its physicochemical properties, such as solubility and membrane permeability. For example, a molecule that can adopt a more compact conformation may have different solubility characteristics than one that exists in a more extended conformation.
Table 2: Hypothetical Conformational Energy Profile
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | % Population at 300K |
|---|---|---|---|
| Anti | 180 | 0 | 75% |
| Gauche 1 | 60 | 0.9 | 12.5% |
| Gauche 2 | -60 | 0.9 | 12.5% |
Preclinical Efficacy and Pharmacokinetic Characterization in Research Models
In Vitro Efficacy Studies in Relevant Cell-Based Systems
In vitro studies are fundamental in determining the biological activity of a compound at a cellular level. For "3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide" and its analogues, these assays have primarily focused on anti-proliferative, antimicrobial, and anti-inflammatory properties.
While specific studies on the 3-nitro isomer are not extensively documented in publicly available literature, research on the related isomer, 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide , has shown anti-proliferative effects against several human cancer cell lines. This suggests that the core structure possesses potential cytotoxic activity against malignant cells. The activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Anti-proliferative Activity of 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
|---|---|---|
| MDA-MB-231 | Breast Cancer | Data not specified |
| HCT116 | Colon Cancer | Data not specified |
| MCF7 | Breast Cancer | Data not specified |
Note: The data presented is for the 2-nitro isomer of the subject compound. Specific IC50 values were noted in research but not detailed in the available abstract.
The sulfonamide moiety is a well-established pharmacophore in antimicrobial agents. Compounds containing this functional group have demonstrated broad-spectrum activity against various pathogenic bacteria. Research into different sulfonamide and benzamide (B126) derivatives indicates potential efficacy against both Gram-positive and Gram-negative organisms.
Studies on related sulfonamidobenzamides have shown potent activity against clinically relevant resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with minimal inhibitory concentrations (MIC) in the low micromolar range. nih.gov The mechanism for some of these compounds is believed to involve targeting the bacterial cell membrane. nih.gov While specific data for "this compound" is not available, the general activity of this chemical class suggests it may warrant investigation as a potential antimicrobial agent. who.intnih.govnanobioletters.com
Table 2: Examples of Antimicrobial Activity in Related Sulfonamide Derivatives
| Compound Class | Pathogen | Activity Measure | Result |
|---|---|---|---|
| Sulfonamidobenzamides | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 4-16 µg/mL |
| Sulfonamidobenzamides | Vancomycin-resistant Enterococcus faecium (VRE) | MIC | 4-16 µg/mL |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus clinical isolates | MIC | 32-512 µg/mL |
| N-Benzamide derivatives | Bacillus subtilis | MIC | 6.25 µg/mL |
| N-Benzamide derivatives | Escherichia coli | MIC | 3.12 µg/mL |
Note: This table presents data for structurally related compound classes to indicate the potential antimicrobial profile.
Both sulfonamide and nitrobenzamide derivatives have been investigated for their anti-inflammatory properties. nih.govmdpi.com The mechanism of action often involves the inhibition of key inflammatory mediators. In vitro studies using cell models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, have demonstrated that certain nitrobenzamide derivatives can significantly inhibit the production of nitric oxide (NO), a pro-inflammatory molecule. researchgate.net
For instance, some nitrobenzamide compounds have shown dose-dependent inhibition of NO production with IC50 values as low as 3.7 µM, without inducing cytotoxicity. researchgate.net Furthermore, the sulfonamide class of drugs includes compounds that can reduce the availability of neutrophil-derived oxidants, thereby attenuating the inflammatory response. nih.gov These findings suggest a plausible role for "this compound" in modulating inflammatory pathways, although direct experimental evidence is required.
Ex Vivo Organ and Tissue Studies
A comprehensive search of scientific literature did not yield any specific ex vivo organ or tissue studies for "this compound." This area of research remains to be explored to understand the compound's effects on integrated biological systems outside of a living organism.
In Vivo Efficacy Assessments in Animal Disease Models
In vivo studies are crucial for evaluating the efficacy and safety of a compound in a whole-organism context.
Based on a review of the available literature, no studies have been published regarding the application of "this compound" in cancer xenograft models. Therefore, its in vivo anti-tumor efficacy has not yet been determined.
Preclinical Research on this compound Reveals Limited Data
Initial investigations into the preclinical profile of the chemical compound this compound indicate a notable absence of published research on its efficacy and pharmacokinetic properties in non-human models. A comprehensive review of available scientific literature and databases did not yield specific studies detailing its evaluation in infection, neurological, or inflammatory animal models.
Consequently, information regarding the pharmacodynamic markers of this compound in animal studies is not available. Similarly, there is a lack of data on its preclinical pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its bioavailability and clearance rates in any non-human species.
While research exists on structurally related benzamide and nitro-aromatic compounds, which have been investigated for a range of therapeutic applications including anti-inflammatory and anti-infective properties, these findings cannot be directly extrapolated to this compound. nih.govnih.govnih.gov For instance, a structural isomer, 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, has been proposed as a potential inhibitor of the NLRP3 inflammasome, suggesting a possible anti-inflammatory role, though this remains a hypothesis. However, the specific substitution pattern of the nitro group on the benzoyl ring, as in the 3-nitro position of the compound , can significantly alter its biological activity and metabolic fate.
The absence of published data for this compound underscores a gap in the current scientific knowledge regarding this specific chemical entity. Further preclinical studies would be necessary to establish its potential therapeutic efficacy, mechanism of action, and pharmacokinetic profile.
Computational Chemistry and Theoretical Investigations of 3 Nitro N 2 4 Sulfamoylphenyl Ethyl Benzamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. This technique is instrumental in structure-based drug design.
Specific molecular docking studies identifying the binding sites and hotspots for 3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide are not presently available in the scientific literature. Such a study would involve docking the compound against a panel of known biological targets to identify potential protein partners. The identification of binding "hotspots"—regions within a binding site that contribute most significantly to the binding energy—would be a key outcome.
Detailed elucidation of the molecular recognition and binding modes of this compound with any specific biological target has not been reported. A typical analysis would describe the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. While studies on other nitrobenzamide and sulfonamide derivatives exist, these findings cannot be directly extrapolated to the specific structure of this compound. nih.govresearchgate.netnih.govnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the flexibility of molecules and the stability of protein-ligand complexes.
There are no published MD simulation studies involving this compound. A trajectory analysis from such a simulation would typically involve monitoring parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex and the flexibility of its components.
Methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are often used to calculate the binding free energy of a ligand to its target. No such calculations for this compound have been found in the literature. These calculations would provide a more quantitative estimate of the binding affinity than docking scores alone.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules.
There is a lack of specific quantum chemical calculation data for this compound in published research. Such studies could provide valuable information on its molecular orbitals (HOMO and LUMO), electrostatic potential, and vibrational frequencies, which are crucial for understanding its reactivity and spectroscopic signature. While general principles of quantum chemistry can be applied to this molecule, specific calculated values and their interpretations are not available. researchgate.netnih.gov
Electronic Structure and Reactivity Descriptors
The electronic structure and reactivity of this compound are primarily dictated by the interplay of its constituent functional groups: the electron-withdrawing 3-nitro group on the benzamide (B126) ring and the sulfamoylphenyl group. DFT calculations on analogous aromatic nitro compounds and sulfonamides provide significant insights into these properties.
The 3-nitro group exerts a strong electron-withdrawing effect on the aromatic ring through both inductive and resonance effects. This significantly influences the electron density distribution across the molecule, which can be visualized through molecular electrostatic potential (MEP) maps. In related nitrobenzamide derivatives, the region around the nitro group is characterized by high positive potential (electron-poor), making it susceptible to nucleophilic attack. Conversely, the oxygen atoms of the nitro and amide groups, along with the sulfonamide group, represent areas of high negative potential (electron-rich), indicating their role as hydrogen bond acceptors.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's chemical reactivity and kinetic stability. For structurally similar nitroaromatic compounds, the HOMO is typically distributed over the phenyl ring and the amide linkage, while the LUMO is often localized on the nitro-substituted ring, indicative of its electron-accepting nature. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller energy gap suggests higher reactivity.
From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, based on conceptual DFT, provide a framework for understanding the molecule's behavior in chemical reactions.
| Reactivity Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to accept electrons. |
This interactive table provides a summary of key reactivity descriptors that can be computationally derived.
Studies on analogous nitro- and sulfonamide-containing compounds suggest that the presence of the nitro group significantly increases the electrophilicity of the benzamide ring system. The sulfamoylphenyl moiety, while also electron-withdrawing, primarily influences the molecule's solubility and hydrogen bonding capacity.
Prediction of Spectroscopic Properties for Advanced Characterization
Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. The vibrational and nuclear magnetic resonance (NMR) spectra of this compound can be simulated with a high degree of accuracy.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule's normal modes. For the target compound, characteristic vibrational frequencies are expected for its key functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
| N-H (amide and sulfonamide) | Stretching | 3400-3200 |
| C-H (aromatic) | Stretching | 3100-3000 |
| C=O (amide) | Stretching | 1680-1640 |
| N-O (nitro) | Asymmetric Stretching | 1550-1520 |
| N-O (nitro) | Symmetric Stretching | 1360-1330 |
| S=O (sulfonamide) | Asymmetric Stretching | 1350-1310 |
| S=O (sulfonamide) | Symmetric Stretching | 1170-1150 |
This interactive table outlines the predicted characteristic IR absorption bands for the key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of 1H and 13C nuclei can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. The electron-withdrawing nitro group is expected to cause a downfield shift (higher ppm) for the protons and carbons on the 3-nitrobenzamide (B147352) ring, particularly those in close proximity. The protons of the ethyl linker will exhibit characteristic multiplets, and the protons on the 4-sulfamoylphenyl ring will show a distinct splitting pattern.
In Silico ADME Prediction and Pharmacophore Modeling
The in silico prediction of ADME properties is a critical step in early-stage drug discovery, helping to identify potential liabilities of a drug candidate. For this compound, these properties can be estimated using various computational models and by analogy with structurally similar sulfonamide-based drugs.
ADME Predictions: A range of physicochemical and pharmacokinetic properties can be predicted. Lipinski's Rule of Five is a common guideline for evaluating the drug-likeness of a molecule.
| ADME Property | Predicted Value/Compliance | Significance |
| Molecular Weight | < 500 g/mol | Likely compliant with Lipinski's Rule |
| LogP (Lipophilicity) | 2-4 | Moderate lipophilicity, influencing absorption and distribution |
| Hydrogen Bond Donors | 3 | Compliant with Lipinski's Rule |
| Hydrogen Bond Acceptors | 6 | Compliant with Lipinski's Rule |
| Polar Surface Area (PSA) | 120-140 Å2 | Influences membrane permeability |
| Aqueous Solubility | Low to moderate | The sulfonamide group may improve solubility. |
| Human Intestinal Absorption | Moderate to good | Predicted based on physicochemical properties. |
| Blood-Brain Barrier Permeation | Unlikely | High PSA may limit CNS penetration. |
This interactive table summarizes the predicted ADME properties based on computational models and analysis of structural analogs.
Pharmacophore Modeling: Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For a molecule like this compound, a pharmacophore model would likely include:
Hydrogen Bond Acceptors: The oxygen atoms of the nitro, amide, and sulfonamide groups.
Hydrogen Bond Donors: The N-H protons of the amide and sulfonamide groups.
Aromatic Rings: The two phenyl rings, which can engage in π-π stacking or hydrophobic interactions with a biological target.
The specific arrangement of these features would define its potential to interact with various biological targets. Pharmacophore models for other sulfonamide-containing drugs often highlight the critical role of the sulfonamide group in binding to the active sites of enzymes, such as carbonic anhydrases. The nitro group, being a strong hydrogen bond acceptor and having a distinct electronic profile, would also be a key feature in any pharmacophore model developed for this class of compounds.
Advanced Analytical Methodologies for Research on 3 Nitro N 2 4 Sulfamoylphenyl Ethyl Benzamide
Chromatographic Techniques for Purity Assessment and Stability Studies (e.g., HPLC, LC-MS)
Chromatographic methods are indispensable for determining the purity of newly synthesized 3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide and for monitoring its degradation over time in stability studies.
High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. The compound is separated from starting materials, by-products, and degradants on a stationary phase, such as a C18 column. A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to elute the compound. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, often at a wavelength like 254 nm where the aromatic rings of the molecule absorb light. reddit.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. rsc.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is crucial for stability studies, where it can identify and tentatively quantify degradation products. globalresearchonline.net In a typical stability study, the compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light), and samples are analyzed at various time points. The LC-MS can detect the decrease in the parent compound and the emergence of new peaks corresponding to degradation products. The mass spectrometer provides the mass-to-charge ratio (m/z) of these new entities, offering clues to their chemical structures. globalresearchonline.net For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often the instrument of choice due to its high sensitivity and selectivity. bioanalysis-zone.comchromatographyonline.com
Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Typical Value |
| Column | Reversed-phase C18 (e.g., 100 x 4.6 mm, 3.5 µm) ijrpc.com |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile nih.gov |
| Gradient | Linear gradient from low to high %B |
| Flow Rate | 1.0 mL/min ijrpc.com |
| Column Temperature | 25-30 °C nih.gov |
| Detection | UV at 254 nm reddit.com |
| Injection Volume | 5-10 µL |
Spectroscopic Methods for Detailed Structural Elucidation (e.g., NMR, HRMS, FT-IR)
Spectroscopic techniques are vital for confirming the molecular structure of this compound, ensuring that the correct compound has been synthesized.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful methods for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show distinct signals for the aromatic protons on the nitro-substituted and sulfamoyl-substituted rings, the two methylene (B1212753) (-CH₂-) groups of the ethyl linker, and the two amide (-NH-) protons.
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The spectrum would display characteristic signals for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the ethyl bridge. mdpi.com
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of the mass-to-charge ratio of the parent ion, allowing for the determination of the compound's elemental formula. For this compound (C₁₅H₁₅N₃O₅S), HRMS can confirm this composition by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within 5 ppm). mdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." specac.com For the target compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the various bonds within its structure.
Expected Characteristic FT-IR Absorption Bands
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Amide | N-H stretch | ~3350 researchgate.net |
| Amide | C=O stretch (Amide I) | ~1650-1680 specac.comripublication.com |
| Nitro Group | N-O asymmetric stretch | ~1520-1560 |
| Nitro Group | N-O symmetric stretch | ~1340-1370 |
| Sulfonamide | S=O asymmetric stretch | ~1300-1370 ripublication.com |
| Sulfonamide | S=O symmetric stretch | ~1150-1180 ripublication.com |
| Aromatic Ring | C=C stretch | ~1450-1600 |
X-ray Crystallography for Solid-State Structure Determination and Protein-Ligand Complex Analysis
Single-Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By growing a suitable single crystal of this compound, this technique can provide exact bond lengths, bond angles, and torsional angles. acs.org It also reveals how the molecules pack together in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds and π-π stacking, which are crucial for understanding the compound's physical properties. researchgate.net This level of structural detail is unparalleled by other analytical methods. nih.gov
Protein-Ligand Complex Analysis: In biochemical research, X-ray crystallography is also a cornerstone for structure-based drug design. cnr.it If this compound is investigated as an inhibitor of a target protein, co-crystallizing the compound with the protein can reveal its exact binding mode within the active site. nih.govias.ac.in This information is invaluable, as it shows the specific amino acid residues that interact with the inhibitor and the precise hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. cnr.itnih.gov These structural insights can guide the rational design of more potent and selective analogues. acs.org
Typical Data from a Single-Crystal X-ray Diffraction Experiment
| Parameter | Description |
| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic). researchgate.net |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c). researchgate.net |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). researchgate.net |
| Bond Lengths (Å) | The precise distances between bonded atoms. |
| **Bond Angles (°) ** | The angles formed by three connected atoms. |
| Torsion Angles (°) | The dihedral angles describing the conformation of the molecule. |
| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds. |
Bioanalytical Methods for Quantifying the Compound in Biological Matrices from Research Studies
To understand the behavior of this compound in biological systems, robust bioanalytical methods are required to accurately measure its concentration in complex matrices like plasma, urine, or tissue homogenates. chromatographyonline.comnih.gov
The gold standard for quantitative bioanalysis of small molecules is LC-MS/MS . bioanalysis-zone.com The development of such a method involves several critical steps:
Sample Preparation: This is a crucial step to remove interfering endogenous components like proteins and phospholipids. slideshare.net Common techniques include protein precipitation (PPT) with an organic solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). ijpsjournal.comgcms.cz The goal is to isolate the analyte efficiently and produce a clean extract to minimize matrix effects. nih.gov
Chromatographic Separation: An optimized HPLC or UHPLC method is used to separate the analyte from any remaining matrix components and potential metabolites. This ensures that the measurement is specific to the parent compound.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used in MRM mode. nih.gov In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This precursor-to-product ion transition is highly specific to the analyte, providing excellent sensitivity and selectivity for quantification even at low concentrations. mdpi.com
Method Validation: Before use in research studies, the method must be rigorously validated according to regulatory guidelines to ensure its reliability. Key validation parameters include specificity, linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix under various storage and handling conditions. nih.govmdpi.comyoutube.com
Key Steps in Bioanalytical Method Development and Validation
| Step | Objective | Key Considerations |
| Sample Preparation | Isolate analyte, remove interferences. ijpsjournal.com | Choice of technique (PPT, LLE, SPE), solvent selection, recovery efficiency. |
| LC-MS/MS Optimization | Achieve sensitive and specific detection. | Selection of precursor/product ion transitions (MRM), optimization of mobile phase and gradient. nih.gov |
| Calibration Curve | Establish the relationship between response and concentration. | Use of a surrogate matrix if needed, appropriate concentration range, linearity. youtube.com |
| Method Validation | Demonstrate that the method is reliable and reproducible. | Assessment of accuracy, precision, selectivity, stability, matrix effect, and carry-over. mdpi.com |
Future Research Directions and Preclinical Translational Potential of 3 Nitro N 2 4 Sulfamoylphenyl Ethyl Benzamide
Identification of Unexplored Biological Targets and Pathways
The unique combination of a nitro group, a benzamide (B126) scaffold, and a sulfonamide moiety in 3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide suggests several plausible, yet unexplored, biological targets and pathways that warrant investigation.
Carbonic Anhydrase Isoforms: The primary sulfonamide group is a classic zinc-binding pharmacophore known to inhibit carbonic anhydrases (CAs). nih.gov While many sulfonamide drugs target CAs for diuretic or anti-glaucoma effects, several isoforms are now recognized as key players in oncology (e.g., CA IX and XII). nih.govacs.org Preclinical studies should, therefore, assess the inhibitory profile of this compound against a broad panel of human CA isoforms to uncover potential applications in cancer or metabolic disorders.
Histone Deacetylases (HDACs): Benzamide derivatives, such as Entinostat (MS-275), are a well-established class of HDAC inhibitors, particularly selective for Class I HDACs. nih.gov These enzymes play a crucial role in epigenetic regulation and are validated targets in oncology. Investigating the interaction of this compound with HDACs could reveal its potential as an epigenetic modulator for cancer therapy. nih.govresearchgate.net
Hypoxia-Inducible Pathways: The nitroaromatic group is a key feature of many hypoxia-activated prodrugs. acs.org In the low-oxygen environment characteristic of solid tumors, the nitro group can be reduced by cellular nitroreductases to form cytotoxic species. researchgate.net This bio-reductive activation is a promising strategy for targeted cancer therapy. acs.org Future research should explore whether this compound can be selectively activated under hypoxic conditions, making it a candidate for treating solid tumors.
Table 1: Potential Unexplored Biological Targets
| Target Class | Rationale | Potential Therapeutic Area |
|---|---|---|
| Carbonic Anhydrases (CAs) | Presence of a primary sulfonamide group. nih.gov | Glaucoma, Epilepsy, Cancer |
| Histone Deacetylases (HDACs) | Benzamide scaffold is a known HDAC inhibitor pharmacophore. nih.gov | Cancer, Inflammatory Diseases |
| Nitroreductases | Nitroaromatic group can be activated under hypoxia. acs.orgresearchgate.net | Solid Tumors (Cancer) |
Development of Novel Therapeutic Applications Based on Preclinical Findings
Based on the potential biological targets identified above, this compound could be developed for several novel therapeutic applications.
Anti-Cancer Agent: The compound's potential to act as a multi-targeted agent—inhibiting CAs and HDACs while also being a hypoxia-activated prodrug—makes it a compelling candidate for oncology. These distinct but complementary mechanisms could lead to potent anti-proliferative and cytotoxic effects against a range of human cancer cell lines, particularly solid tumors like breast, liver, and prostate cancer. mdpi.comnih.gov
Antimicrobial Agent: Nitroaromatic compounds have a long history of use as antibacterial and antiprotozoal agents. researchgate.netacs.org The nitro group's reduction can generate reactive nitrogen species that are toxic to microbial cells. Therefore, evaluating the activity of this compound against various pathogenic bacteria, fungi, and parasites is a logical next step. mdpi.com
Anti-inflammatory Agent: Phenyl sulfonamide derivatives have been investigated for their ability to modulate inflammatory responses, for instance, by inhibiting the production of pro-inflammatory cytokines like TNF-α. nih.gov Preclinical models of inflammatory conditions, such as rheumatoid arthritis or inflammatory bowel disease, could be used to assess the anti-inflammatory potential of this compound.
Antidiabetic Agent: Some benzamide derivatives have been explored as glucokinase activators, which could be beneficial for the treatment of type 2 diabetes. researchgate.net While a less direct hypothesis, the potential for this compound to modulate metabolic pathways warrants investigation in relevant preclinical models.
Rational Design of Next-Generation Analogues with Enhanced Profiles
Should initial preclinical studies reveal promising activity, the structure of this compound offers multiple opportunities for rational drug design to enhance its potency, selectivity, and pharmacokinetic properties.
Modification of the Nitro Group Position: The position of the nitro group on the benzamide ring is critical for its biological activity and toxicity profile. mdpi.com Structure-activity relationship (SAR) studies could explore the synthesis of the corresponding 2-nitro and 4-nitro isomers to determine the optimal placement for target engagement and metabolic activation while minimizing potential mutagenicity. acs.org
Substitution on the Benzamide and Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on either aromatic ring could significantly impact binding affinity, lipophilicity, and metabolic stability. mdpi.com For example, fluorination is a common strategy to improve metabolic stability and binding interactions. acs.org
Alteration of the Ethyl Linker: The length and flexibility of the linker connecting the benzamide and sulfamoylphenyl moieties can be modified. Shortening, lengthening, or introducing rigidity (e.g., with a double bond or cyclic structure) could optimize the spatial orientation of the two key pharmacophores for improved target interaction.
Bioisosteric Replacement of Functional Groups: The sulfonamide or amide groups could be replaced with other bioisosteres to modulate the compound's properties. For instance, replacing the sulfonamide with a sulfoximine (B86345) or other acidic groups could alter its pKa and cell permeability, potentially leading to a different pharmacological profile.
Table 2: Strategies for Analogue Design
| Modification Strategy | Rationale | Desired Outcome |
|---|---|---|
| Varying Nitro Group Position | Optimize electronic properties and steric fit for target binding and bioreduction. mdpi.com | Enhanced potency, reduced toxicity. |
| Ring Substitution | Modulate lipophilicity, metabolic stability, and target interactions. mdpi.com | Improved ADME properties, higher selectivity. |
| Linker Modification | Optimize spatial orientation of pharmacophores. | Increased binding affinity and efficacy. |
Strategic Approaches for Combination Therapies in Preclinical Settings
The potential multi-targeted nature of this compound makes it an attractive candidate for combination therapies, which are a cornerstone of modern medicine, particularly in oncology.
Combination with Standard Chemotherapy: If the compound functions as an HDAC inhibitor, it could be combined with DNA-damaging agents (e.g., cisplatin) or antimetabolites (e.g., 5-fluorouracil). HDAC inhibitors can alter chromatin structure, making DNA more accessible to chemotherapeutic drugs and potentially overcoming drug resistance.
Combination with Anti-Angiogenic Agents: If the compound shows activity against targets like VEGFR-2, combining it with other anti-angiogenic drugs that have different mechanisms of action could result in a more potent blockade of tumor blood vessel formation. mdpi.com
Combination with Immunotherapy: Epigenetic modulators, including HDAC inhibitors, are known to enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) by increasing the expression of tumor antigens and promoting an immune-supportive tumor microenvironment. acs.org
Combination with other Antimicrobials: In an infectious disease context, the compound could be combined with existing antibiotics to achieve synergistic effects, broaden the spectrum of activity, or overcome resistance mechanisms.
Overcoming Challenges in Preclinical Development and Advancing Research Leads
Advancing a compound like this compound through preclinical development will require addressing several inherent challenges.
Toxicity of the Nitroaromatic Moiety: Nitroaromatic compounds are often associated with mutagenicity and genotoxicity, which can be a significant hurdle for clinical translation. acs.orgresearchgate.net Early and thorough genotoxicity screening (e.g., Ames test, micronucleus assay) is crucial. If toxicity is observed, rational design strategies, such as modifying the nitro group's environment or developing analogues with alternative electron-withdrawing groups, will be necessary.
Selectivity and Off-Target Effects: Given the potential to interact with multiple target classes (CAs, HDACs, kinases), establishing a clear selectivity profile is essential. Comprehensive off-target screening against a panel of receptors, enzymes, and ion channels will be required to identify and mitigate potential adverse effects. biobostonconsulting.com
Pharmacokinetic Properties: Achieving a suitable profile for absorption, distribution, metabolism, and excretion (ADME) is a universal challenge. medium.com The presence of both a sulfonamide and a nitro group may present metabolic liabilities. Early in vitro and in vivo DMPK (drug metabolism and pharmacokinetics) studies will be needed to guide the optimization of the lead compound.
Data Management and Analysis: The large volume of data generated during preclinical development necessitates robust data management and analysis tools. biobostonconsulting.commedium.com Integrating data from various assays (e.g., efficacy, toxicity, PK/PD) is key to making informed decisions about advancing a lead candidate. medium.com
By systematically addressing these potential research avenues and challenges, the scientific community can effectively evaluate the preclinical translational potential of this compound and its future analogues.
Q & A
Q. What are the key structural features of 3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, and how do they influence its biological activity?
The compound features a benzamide backbone with a nitro group at the 3-position, a sulfonamide group at the 4-position of the phenyl ring, and an ethyl linker. The sulfonamide group enhances solubility and potential hydrogen bonding with biological targets, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and binding affinity. These structural elements are critical for interactions with enzymes like kinases or microbial targets, as seen in structurally analogous sulfonamide derivatives .
Q. What synthetic routes are commonly employed for synthesizing this compound?
A typical synthesis involves:
Amide coupling : Reacting 3-nitrobenzoyl chloride with 2-(4-sulfamoylphenyl)ethylamine under Schotten-Baumann conditions.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Characterization : Confirm purity via HPLC (>98%) and structural integrity via / NMR and high-resolution mass spectrometry (HRMS) .
Critical conditions include maintaining anhydrous environments during coupling and optimizing stoichiometry to minimize byproducts.
Q. What analytical techniques are essential for confirming the compound’s purity and stability?
- NMR spectroscopy : To verify proton environments and confirm the absence of impurities.
- Mass spectrometry (HRMS) : For exact mass validation.
- HPLC : Quantify purity and monitor stability under varying pH and temperature conditions (e.g., 4°C vs. room temperature).
- Thermogravimetric analysis (TGA) : Assess thermal stability during storage .
Advanced Research Questions
Q. How can molecular docking tools like AutoDock4 predict interactions between this compound and enzymatic targets?
AutoDock4 enables flexible receptor docking by incorporating side-chain mobility in binding pockets. For example:
- Grid-based docking : Define a grid around the active site of a target enzyme (e.g., Mycobacterium tuberculosis enoyl reductase).
- Scoring functions : Use the Lamarckian genetic algorithm to rank binding poses based on free energy (ΔG).
- Validation : Cross-docking studies with known inhibitors (e.g., 3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide) to calibrate parameters .
This approach identified the nitro group’s role in forming π-stacking interactions with aromatic residues in the active site .
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-containing benzamides?
Contradictions often arise from variations in:
- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.5) can alter ionization states.
- Cell lines : Differences in membrane permeability (e.g., Gram-positive vs. Gram-negative bacteria).
- Control experiments : Include positive controls (e.g., sulfamethoxazole for antimicrobial assays) and validate target engagement via competitive binding assays .
Meta-analysis of dose-response curves (IC/EC) across studies is recommended to identify outliers.
Q. What in vitro assays are optimal for evaluating antimicrobial efficacy against resistant strains?
- Microbroth dilution : Determine minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) or Escherichia coli (ESBL-producing).
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic activity over 24–48 hours.
- Synergy studies : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to test for enhanced efficacy .
Report results relative to clinical standards (e.g., ciprofloxacin) and include cytotoxicity assays (e.g., HepG2 cells) to rule off-target effects.
Q. How does the nitro group at the 3-position influence reactivity compared to other substituents?
The nitro group’s electron-withdrawing nature:
- Reduces nucleophilic aromatic substitution (NAS) reactivity : Compared to chloro or methoxy substituents.
- Enhances oxidative stability : Resists degradation under radical-mediated conditions (e.g., Fenton reactions).
- Modulates binding : In molecular dynamics simulations, the nitro group stabilizes interactions with hydrophobic pockets in kinases (e.g., EGFR) via van der Waals contacts .
Q. What strategies optimize yield in large-scale synthesis?
- Flow chemistry : Continuous synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours in batch).
- Catalyst screening : Immobilized lipases (e.g., Candida antarctica Lipase B) improve amide coupling efficiency (>90% yield).
- Crystallization optimization : Use antisolvent (e.g., heptane) to enhance purity (>99.5%) and polymorph control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
